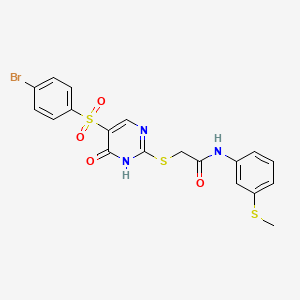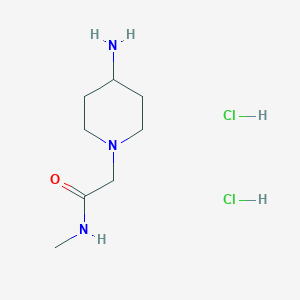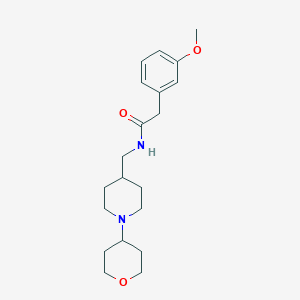![molecular formula C19H24N4O3S B2408514 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-45-6](/img/structure/B2408514.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis methods and chemical properties of urea derivatives, emphasizing the versatility of these compounds in chemical synthesis. For instance, Thalluri et al. (2014) demonstrated a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a cost-effective and environmentally friendly approach (Thalluri et al., 2014). Additionally, the synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives by Kohara et al. (2002) from 4-bromo-2-methylthiophene showcases the potential of creating potent antipsychotic drugs (Kohara et al., 2002).
Structural and Conformational Studies
The conformational analysis of tri-substituted ureas derived from N-methylpiperazine has been studied, providing insights into the molecular structure and dynamics of these compounds. Iriepa and Bellanato (2013) investigated these derivatives through NMR and IR spectroscopies, contributing to our understanding of their structural behavior in solution (Iriepa & Bellanato, 2013).
Antioxidant Activity
Research into the antioxidant properties of urea derivatives has shown promising results. George et al. (2010) conducted a study on the synthesis and evaluation of the antioxidant activity of some pyrimidin-2-one derivatives, highlighting the potential therapeutic applications of these compounds (George et al., 2010).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of urea derivatives have been extensively studied. Al-Mutairi et al. (2019) synthesized novel compounds and evaluated their effectiveness against various microbial strains and tumor cell lines, indicating the broad therapeutic potential of these molecules (Al-Mutairi et al., 2019).
Spectroscopic and Computational Studies
Spectroscopic techniques and computational studies have been employed to understand the molecular properties of urea derivatives further. Beegum et al. (2019) investigated a novel benzoxazole derivative using DFT calculations and spectroscopic analysis, providing insight into its antibacterial activity and potential as a drug molecule (Beegum et al., 2019).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22-5-7-23(8-6-22)16(14-4-9-27-12-14)11-20-19(24)21-15-2-3-17-18(10-15)26-13-25-17/h2-4,9-10,12,16H,5-8,11,13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAIQKNCWIRPGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)
![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)


![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)



![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)